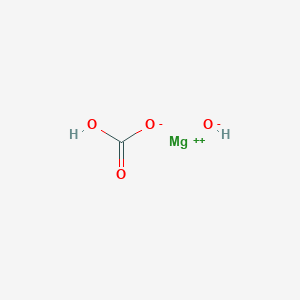Magnesium;hydrogen carbonate;hydroxide
CAS No.:
Cat. No.: VC16222460
Molecular Formula: CH2MgO4
Molecular Weight: 102.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | CH2MgO4 |
|---|---|
| Molecular Weight | 102.33 g/mol |
| IUPAC Name | magnesium;hydrogen carbonate;hydroxide |
| Standard InChI | InChI=1S/CH2O3.Mg.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |
| Standard InChI Key | OUHCLAKJJGMPSW-UHFFFAOYSA-L |
| Canonical SMILES | C(=O)(O)[O-].[OH-].[Mg+2] |
Introduction
Chemical Identity and Structural Characteristics
Magnesium carbonate hydroxide is systematically identified by the formula , where denotes variable water molecules within the crystalline lattice . This formulation reflects its classification as a hydrated basic carbonate, distinct from simple magnesium carbonate (MgCO₃) or bicarbonate (Mg(HCO₃)₂).
Key Identifiers and Molecular Data
The compound’s layered structure incorporates alternating carbonate and hydroxide layers stabilized by magnesium cations, with interstitial water molecules contributing to its hydration variability . This structural complexity underpins its reactivity and functional adaptability.
Synthesis and Industrial Production
The synthesis of magnesium carbonate hydroxide typically involves controlled precipitation reactions, leveraging magnesium salts and alkaline carbonates under specific conditions.
Primary Synthetic Routes
-
Hydrothermal Treatment: Reaction of magnesium hydroxide with carbon dioxide under pressurized aqueous conditions yields a solution of magnesium bicarbonate, which upon drying, decomposes into the carbonate hydroxide form:
-
Metathesis Reaction: Combining magnesium acetate with sodium bicarbonate precipitates magnesium bicarbonate, which is subsequently dehydrated:
Industrial-scale production often employs hydrothermal methods due to their scalability and control over particle morphology .
Physicochemical Properties
Thermal Behavior
Magnesium carbonate hydroxide exhibits exceptional thermal stability, decomposing endothermically above 300°C to form magnesium oxide (MgO), carbon dioxide, and water:
This property is exploited in flame-retardant applications, where heat absorption and non-toxic gas release mitigate combustion .
Solubility and Reactivity
Despite its insolubility in water and ethanol, the compound reacts readily with dilute acids, liberating carbon dioxide:
This reactivity underpins its use as a pH buffer and antacid in pharmaceutical formulations .
Future Directions and Research Opportunities
Emerging studies focus on optimizing hydration states for enhanced flame retardancy and exploring catalytic applications in green chemistry. Advances in nanoparticulate synthesis promise breakthroughs in drug delivery and high-performance materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume